molecular formula C5H5FN2O B1374732 5-Amino-3-fluoropyridin-2-ol CAS No. 1373233-01-2

5-Amino-3-fluoropyridin-2-ol

Cat. No. B1374732
M. Wt: 128.1 g/mol
InChI Key: AJTTUUCANQMTPP-UHFFFAOYSA-N
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Description

5-Amino-3-fluoropyridin-2-ol is a chemical compound with the molecular formula C5H5FN2O . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 5-Amino-3-fluoropyridin-2-ol and similar compounds can be achieved through the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp . This method is particularly attractive for the preparation of hydroxylated pyridines, as traditional chemical synthesis methods for pyridinols, especially aminopyridinols, are often limited or inefficient .


Molecular Structure Analysis

The molecular structure of 5-Amino-3-fluoropyridin-2-ol is based on the pyridine ring, a basic structure found in many important compounds in the chemical industry . The presence of the fluorine atom and the amino group in the molecule contributes to its unique physical and chemical properties .


Chemical Reactions Analysis

In terms of chemical reactions, 5-Amino-3-fluoropyridin-2-ol and similar compounds can be converted into their 5-hydroxy derivatives using whole cells of Burkholderia sp . This regioselective oxyfunctionalization of pyridine derivatives is a promising method for the preparation of various pyridin-5-ols .


Physical And Chemical Properties Analysis

5-Amino-3-fluoropyridin-2-ol is a solid substance . More specific physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the available literature.

Scientific Research Applications

Synthesis and Intermediates

5-Amino-3-fluoropyridin-2-ol serves as an important intermediate in various chemical syntheses. For instance, it is involved in the synthesis of LBM415, a peptide deformylas inhibitor. Using 2-aminopyridine as a raw material, it undergoes a series of reactions including nitrification, amino acetylation, reduction, diazolization, Schiemann reaction, and hydrolysis to produce 2-amino-5-fluoropyridine. This method has been noted for its simplicity and efficiency compared to traditional methods, offering solutions to problems like low yield and purity in the final product (Chen Ying-qi, 2008).

Nucleoside Analogues

The compound also plays a role in the formation of nucleoside analogues. For example, 6-Amino-3-(β-D-2-deoxy-erythro-furanosyl)-2-fluoropyridine is a C-nucleoside, where fluorine replaces the O2 carbonyl of deoxycytidine. This structure is significant in studying the conformation and orientation of various biochemical components (Zhenhua Sun, Wayne Lo, L. McLaughlin, 2006).

Radiosynthesis

5-Amino-3-fluoropyridin-2-ol is also relevant in radiosynthesis. The synthesis of 2-amino-5-[18F]fluoropyridines, essential in medical imaging and Positron Emission Tomography, involves this compound. The process includes palladium-catalyzed reactions and radiofluorination steps, showcasing its importance in creating radiotracers and medical imaging agents (M. Pauton et al., 2019).

Magnetic Properties in Copper Complexes

The interaction of 5-Amino-3-fluoropyridin-2-ol with copper(II) halides has been studied, leading to the synthesis of new copper halide coordination complexes. These complexes exhibit anti-ferromagnetic interactions, which are crucial for understanding magnetic properties in coordination chemistry (Benjamin L. Solomon et al., 2014).

Fluorescent Amino Acid Incorporation

In the field of protein studies, 5-Amino-3-fluoropyridin-2-ol is significant for its potential in the biosynthetic incorporation of fluorophores into proteins. This aspect is particularly valuable in studying protein structure, dynamics, and interactions in both in vitro and in vivo environments (D. Summerer et al., 2006).

Safety And Hazards

The safety information available indicates that 5-Amino-3-fluoropyridin-2-ol is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 .

properties

IUPAC Name

5-amino-3-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTTUUCANQMTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-fluoropyridin-2-ol

CAS RN

1373233-01-2
Record name 5-amino-3-fluoropyridin-2-ol
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